スルホ-Cy5-SE

概要

説明

Sulfo-Cy5-SE, also known as Sulfo-Cyanine5 Succinimidyl Ester, is a water-soluble, far-red fluorescent dye. It is primarily used for labeling primary amines in peptides, proteins, and oligonucleotides. This compound is highly valued in scientific research due to its excellent photostability, high quantum yield, and compatibility with various biological applications .

科学的研究の応用

Sulfo-Cy5-SE has a wide range of applications in scientific research:

作用機序

Target of Action

Sulfo-Cy5-SE primarily targets amine-containing molecules , particularly proteins . The compound is especially useful for labeling proteins that denature in the presence of organic co-solvents or have low solubility .

Mode of Action

Sulfo-Cy5-SE is a reactive dye that interacts with its targets by forming a stable amide bond . This is achieved through the activation of the Cy5 molecule’s carboxyl group, allowing it to react with the amine groups (primary or secondary) present on the target biomolecules . This results in the labeling of the target biomolecules with the Sulfo-Cy5 molecule .

Biochemical Pathways

The specific biochemical pathways affected by Sulfo-Cy5-SE are dependent on the nature of the target biomolecule. The primary function of sulfo-cy5-se is to serve as afluorescent label , enabling the visualization and tracking of the target biomolecule within a biological system .

Pharmacokinetics

The compound’s high water solubility suggests that it may be readily absorbed and distributed within a biological system.

Result of Action

The primary result of Sulfo-Cy5-SE’s action is the fluorescent labeling of the target biomolecule . This allows for the visualization and tracking of the biomolecule within a biological system, facilitating various research applications such as protein localization studies and fluorescence microscopy .

Action Environment

Sulfo-Cy5-SE is highly hydrophilic and water-soluble , making it suitable for use in aqueous environments. It can label amine-containing molecules in an aqueous phase without the use of any organic co-solvent . This property makes it particularly useful for labeling proteins that denature in the presence of organic co-solvents, as well as for proteins with low solubility

生化学分析

Biochemical Properties

Sulfo-Cy5-SE plays a crucial role in biochemical reactions by covalently binding to primary amines on proteins, peptides, and other biomolecules. This binding occurs through the succinimidyl ester group, which reacts with the amine groups to form stable amide bonds. The high molar extinction coefficient and quantum yield of Sulfo-Cy5-SE make it an excellent choice for sensitive detection and quantification of labeled biomolecules. It interacts with various enzymes, proteins, and nucleic acids, facilitating their detection and analysis in complex biological samples .

Cellular Effects

Sulfo-Cy5-SE has significant effects on various types of cells and cellular processes. It is commonly used to label cell surface proteins, allowing researchers to track and analyze cell signaling pathways, gene expression, and cellular metabolism. The fluorescent properties of Sulfo-Cy5-SE enable the visualization of cellular processes in real-time, providing insights into cell function and behavior. Studies have shown that Sulfo-Cy5-SE can influence cell signaling pathways by altering the interactions between labeled proteins and their binding partners .

Molecular Mechanism

The molecular mechanism of Sulfo-Cy5-SE involves its binding interactions with biomolecules. The succinimidyl ester group of Sulfo-Cy5-SE reacts with primary amines on proteins and peptides, forming stable amide bonds. This covalent attachment allows for the precise labeling of target molecules, enabling their detection and analysis. Sulfo-Cy5-SE can also influence enzyme activity by modifying the structure and function of labeled proteins. Additionally, it can affect gene expression by altering the interactions between transcription factors and their target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sulfo-Cy5-SE can change over time. The stability and degradation of Sulfo-Cy5-SE are influenced by factors such as light exposure, temperature, and pH. It is recommended to store Sulfo-Cy5-SE at -20°C, protected from light, to maintain its stability. Long-term studies have shown that Sulfo-Cy5-SE-labeled proteins can retain their fluorescence and functionality for extended periods, making it suitable for long-term experiments .

Dosage Effects in Animal Models

The effects of Sulfo-Cy5-SE vary with different dosages in animal models. At lower doses, Sulfo-Cy5-SE provides clear and specific labeling of target molecules, allowing for accurate detection and analysis. At higher doses, Sulfo-Cy5-SE may exhibit toxic or adverse effects, such as interfering with normal cellular functions or causing non-specific labeling. It is essential to optimize the dosage of Sulfo-Cy5-SE to achieve the desired labeling efficiency while minimizing potential side effects .

Metabolic Pathways

Sulfo-Cy5-SE is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The succinimidyl ester group of Sulfo-Cy5-SE reacts with primary amines on proteins and peptides, forming stable amide bonds. This covalent attachment allows for the precise labeling of target molecules, enabling their detection and analysis. Sulfo-Cy5-SE can also influence metabolic flux and metabolite levels by modifying the structure and function of labeled proteins .

Transport and Distribution

Sulfo-Cy5-SE is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The hydrophilic nature of Sulfo-Cy5-SE allows it to diffuse easily through aqueous environments, enabling efficient labeling of target molecules. Additionally, Sulfo-Cy5-SE can accumulate in specific tissues or organs, providing valuable information on the distribution and localization of labeled biomolecules .

Subcellular Localization

The subcellular localization of Sulfo-Cy5-SE is influenced by its interactions with targeting signals and post-translational modifications. Sulfo-Cy5-SE can be directed to specific compartments or organelles within cells, allowing for precise labeling and analysis of subcellular structures. The fluorescent properties of Sulfo-Cy5-SE enable the visualization of labeled molecules in real-time, providing insights into their localization and function within cells .

準備方法

Synthetic Routes and Reaction Conditions

The final step involves the activation of the dye with N-hydroxysuccinimide (NHS) to form the succinimidyl ester, which is reactive towards primary amines .

Industrial Production Methods

Industrial production of Sulfo-Cy5-SE involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes strict control of reaction conditions such as temperature, pH, and solvent composition to achieve high yields and minimize by-products .

化学反応の分析

Types of Reactions

Sulfo-Cy5-SE primarily undergoes nucleophilic substitution reactions due to the presence of the reactive succinimidyl ester group. This allows it to form stable amide bonds with primary amines in peptides, proteins, and oligonucleotides .

Common Reagents and Conditions

The labeling reaction typically requires a small amount of organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to solubilize the dye. The reaction is usually carried out at a slightly basic pH (around 8.3) using a bicarbonate buffer .

Major Products Formed

The major products formed from the reaction of Sulfo-Cy5-SE with primary amines are the corresponding amide derivatives. These labeled biomolecules retain their biological activity and can be used for various analytical and imaging applications .

類似化合物との比較

Similar Compounds

Sulfo-Cyanine5: Similar in structure but lacks the reactive succinimidyl ester group, making it less suitable for direct labeling of biomolecules.

Cy5 NHS Ester: A non-sulfonated analog of Sulfo-Cy5-SE, which is less water-soluble and may require organic solvents for labeling reactions.

DyLight 649: Another far-red fluorescent dye with similar spectral properties but different chemical structure and labeling efficiency.

Uniqueness

Sulfo-Cy5-SE stands out due to its high water solubility, making it suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents. This property, combined with its excellent photostability and high quantum yield, makes it a preferred choice for many fluorescence-based applications .

生物活性

Sulfo-Cy5-SE is a sulfonated cyanine dye that has gained attention in biological research due to its unique properties and applications in fluorescence imaging and sensing. This article provides an in-depth exploration of the biological activity of Sulfo-Cy5-SE, including its synthesis, fluorescence characteristics, biological interactions, and potential applications in biomedical research.

Sulfo-Cy5-SE (Chemical Formula: C37H43N3O10S2) is characterized by its high hydrophilicity and aqueous solubility, which make it suitable for various biological applications. The dye exhibits strong fluorescence with an excitation maximum at 640 nm and an emission maximum at 656 nm, making it ideal for in vivo imaging and detection tasks where minimal background interference is desired .

Synthesis and Fluorescence Characteristics

The synthesis of Sulfo-Cy5-SE involves the introduction of sulfonate groups, enhancing its solubility in aqueous environments. The dye's exceptional extinction coefficient and quantum yield (approximately 28%) allow for high sensitivity in fluorescence applications. Its spectral properties enable effective use in Förster Resonance Energy Transfer (FRET) systems, where changes in fluorescence intensity can be monitored to study molecular interactions .

In Vitro Studies

Recent studies have demonstrated the biological activity of Sulfo-Cy5-SE through various in vitro experiments:

- Cellular Uptake : In experiments involving prostate cancer cell lines (LNCaP and 22Rv1), Sulfo-Cy5-SE was conjugated with a targeting vector for Prostate-Specific Membrane Antigen (PSMA). The results indicated selective uptake by PSMA-positive cells, with LNCaP cells showing a higher accumulation of the dye compared to PC-3 cells, which do not express PSMA .

- Cytotoxicity Assessment : The cytotoxic effects of conjugates containing Sulfo-Cy5-SE were evaluated against LNCaP and 22Rv1 cell lines. The IC50 values indicated that the conjugates exhibited significant cytotoxicity, with LNCaP cells being more sensitive than 22Rv1 cells. For instance, the IC50 for LNCaP was found to be approximately 100 nM .

- Fluorescence Imaging : Fluorescence microscopy revealed distinct localization patterns within the cells. In LNCaP cells, the dye primarily localized within vesicles, while in 22Rv1 cells, a more diffuse staining pattern was observed. This differential localization suggests varying cellular uptake mechanisms influenced by PSMA expression levels .

Case Studies

A notable case study involved using Sulfo-Cy5-SE as a fluorescent marker in FRET assays to monitor ATP cleavage reactions. The study demonstrated a significant increase in fluorescence intensity upon substrate cleavage, indicating that Sulfo-Cy5-SE could serve as an effective ratiometric probe for biochemical assays .

Applications in Biomedical Research

The unique properties of Sulfo-Cy5-SE position it as a valuable tool for various applications:

- In Vivo Imaging : Due to its high tissue penetration and low background fluorescence, Sulfo-Cy5-SE is suitable for real-time imaging of tumors and other biological processes.

- Targeted Drug Delivery : By conjugating Sulfo-Cy5-SE with therapeutic agents or targeting ligands, researchers can enhance the specificity and efficacy of drug delivery systems.

- Sensing Applications : Its ability to act as a chemosensor for metal ions (e.g., Cu²⁺ and Fe³⁺) highlights its potential in environmental and physiological monitoring .

Summary Table of Biological Activity Findings

| Parameter | LNCaP Cells | 22Rv1 Cells | PC-3 Cells |

|---|---|---|---|

| PSMA Expression | High | Moderate | None |

| IC50 (nM) | 100 | 130 | >200 |

| Fluorescence Localization | Vesicular | Diffuse | Minimal |

| Cytotoxicity | High | Moderate | Low |

特性

CAS番号 |

146368-14-1 |

|---|---|

分子式 |

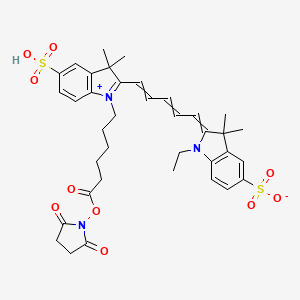

C37H43N3O10S2 |

分子量 |

753.9 g/mol |

IUPAC名 |

(2E)-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C37H43N3O10S2/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49) |

InChIキー |

WXWLHDCCGVWTDZ-UHFFFAOYSA-N |

SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |

異性体SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |

正規SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |

純度 |

97%min |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。